
5-(2-Methylphenyl)-5-phenyl-2,4-imidazolidinedione
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
5-(2-Methylphenyl)-5-phenyl-2,4-imidazolidinedione is a chemical compound that belongs to the class of imidazolidinediones. These compounds are known for their diverse applications in medicinal chemistry and organic synthesis. The structure of this compound consists of an imidazolidinedione core with a 2-methylphenyl and a phenyl group attached to it.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 5-(2-Methylphenyl)-5-phenyl-2,4-imidazolidinedione typically involves the reaction of 2-methylbenzaldehyde with phenylhydrazine to form the corresponding hydrazone. This intermediate is then cyclized using a suitable reagent, such as acetic anhydride, to yield the imidazolidinedione core. The reaction is usually carried out under reflux conditions in an appropriate solvent like ethanol or methanol .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of automated reactors and continuous flow systems to ensure high yield and purity. The reaction conditions are optimized to minimize by-products and maximize the efficiency of the synthesis .
Analyse Chemischer Reaktionen
Types of Reactions
5-(2-Methylphenyl)-5-phenyl-2,4-imidazolidinedione undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction can be achieved using reducing agents such as lithium aluminum hydride or sodium borohydride.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Bromine in carbon tetrachloride for bromination; concentrated nitric acid for nitration.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of brominated or nitrated derivatives.
Wissenschaftliche Forschungsanwendungen
5-(2-Methylphenyl)-5-phenyl-2,4-imidazolidinedione has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential therapeutic agent due to its ability to interact with various biological targets.
Industry: Utilized in the development of new materials and as a precursor in the synthesis of pharmaceuticals
Wirkmechanismus
The mechanism of action of 5-(2-Methylphenyl)-5-phenyl-2,4-imidazolidinedione involves its interaction with specific molecular targets. The compound can inhibit certain enzymes or receptors, leading to a cascade of biochemical events. For example, it may inhibit cyclin-dependent kinases (CDKs), which play a crucial role in cell cycle regulation, thereby exerting anticancer effects .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
5-Phenyl-2,4-imidazolidinedione: Lacks the 2-methylphenyl group, making it less hydrophobic.
5-(2-Chlorophenyl)-5-phenyl-2,4-imidazolidinedione: Contains a chlorine atom instead of a methyl group, which can alter its reactivity and biological activity.
Uniqueness
5-(2-Methylphenyl)-5-phenyl-2,4-imidazolidinedione is unique due to the presence of the 2-methylphenyl group, which enhances its hydrophobicity and potentially its ability to interact with lipid membranes. This structural feature may contribute to its distinct biological activities compared to other similar compounds .
Eigenschaften
Molekularformel |
C16H14N2O2 |
|---|---|
Molekulargewicht |
266.29 g/mol |
IUPAC-Name |
5-(2-methylphenyl)-5-phenylimidazolidine-2,4-dione |
InChI |
InChI=1S/C16H14N2O2/c1-11-7-5-6-10-13(11)16(12-8-3-2-4-9-12)14(19)17-15(20)18-16/h2-10H,1H3,(H2,17,18,19,20) |
InChI-Schlüssel |
XKQZVZRZEXXZHT-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=CC=CC=C1C2(C(=O)NC(=O)N2)C3=CC=CC=C3 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



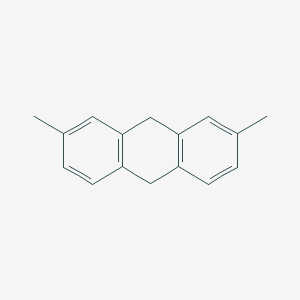
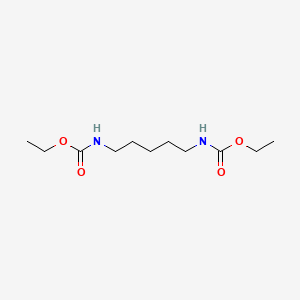

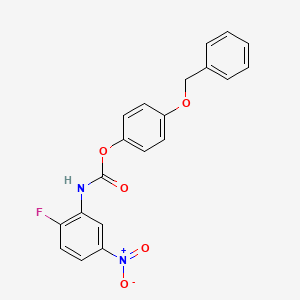
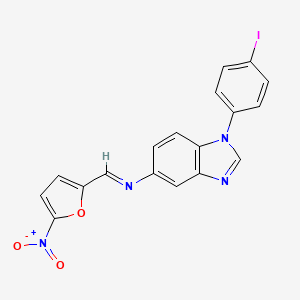
![tert-butyl 7-(2-hydroxyethyl)-5-oxa-2-azaspiro[3.4]octane-2-carboxylate](/img/structure/B11941829.png)


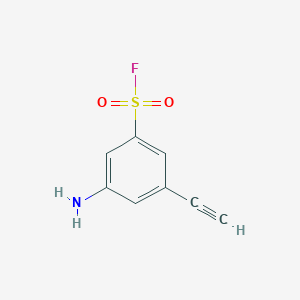
![Tricyclo[7.1.0.04,6]decane](/img/structure/B11941847.png)
![5,11-Dibromotricyclo[8.2.2.24,7]hexadeca-1(12),4,6,10,13,15-hexaene;5,15-dibromotricyclo[8.2.2.24,7]hexadeca-1(13),4(16),5,7(15),10(14),11-hexaene](/img/structure/B11941855.png)


